molecular formula C6H4Cl2N2O2 B15304709 2,3-Dichloro-4-methyl-5-nitropyridine

2,3-Dichloro-4-methyl-5-nitropyridine

Cat. No.: B15304709
M. Wt: 207.01 g/mol
InChI Key: NFMIOIYBIKDRHG-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methyl-5-nitropyridine typically involves the nitration of 2,3-dichloro-4-methylpyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Aminopyridines: Formed by the reduction of the nitro group.

    Carboxypyridines: Formed by the oxidation of the methyl group.

    Substituted Pyridines: Formed by nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-nitropyridine: Similar in structure but differs in the position of the chlorine atoms.

    2-Chloro-4-methyl-3-nitropyridine: Similar but with different substitution patterns on the pyridine ring.

    2,3-Dichloro-5-nitropyridine: Lacks the methyl group present in 2,3-Dichloro-4-methyl-5-nitropyridine.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

2,3-dichloro-4-methyl-5-nitropyridine

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3

InChI Key

NFMIOIYBIKDRHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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